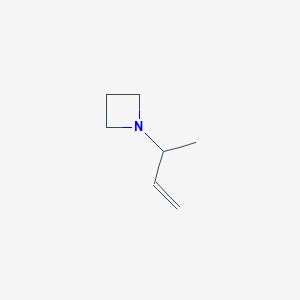
1-(But-3-en-2-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-2-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a but-3-en-2-yl substituent. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines have gained attention in organic synthesis and medicinal chemistry due to their potential as building blocks for various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(But-3-en-2-yl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines under mild conditions. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as the aza Paternò–Büchi reaction and alkylation methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-3-en-2-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
Major products formed from these reactions include oxidized azetidines, reduced azetidines, and substituted azetidines with various functional groups. These products are valuable intermediates for further chemical synthesis and applications.
Applications De Recherche Scientifique
1-(But-3-en-2-yl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(But-3-en-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(But-3-en-2-yl)azetidine include:
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
Oxetanes: Four-membered oxygen-containing heterocycles with similar ring strain.
Uniqueness
This compound is unique due to its specific ring size and substituent, which confer distinct reactivity and properties compared to other heterocycles. Its balance of ring strain and stability makes it an attractive compound for various applications in research and industry.
Propriétés
Numéro CAS |
67732-40-5 |
|---|---|
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
1-but-3-en-2-ylazetidine |
InChI |
InChI=1S/C7H13N/c1-3-7(2)8-5-4-6-8/h3,7H,1,4-6H2,2H3 |
Clé InChI |
HLVBPCDMSGYREJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)N1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)

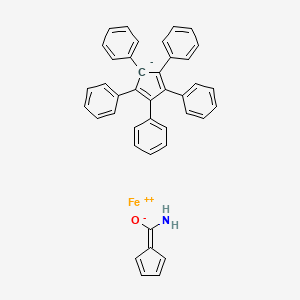
![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
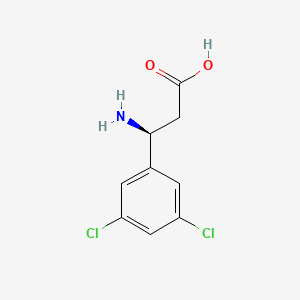
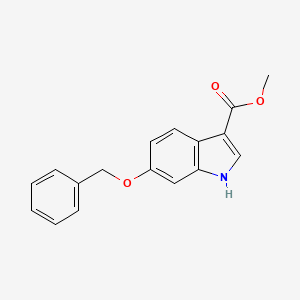
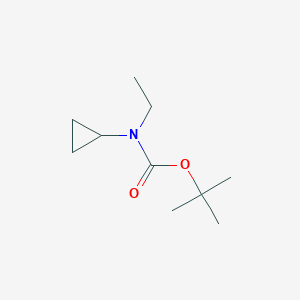
![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)
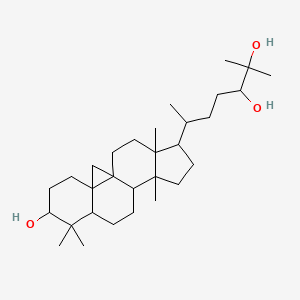
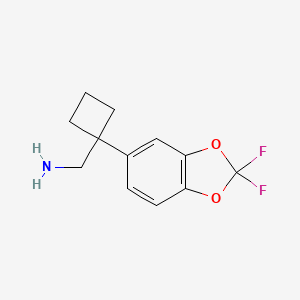

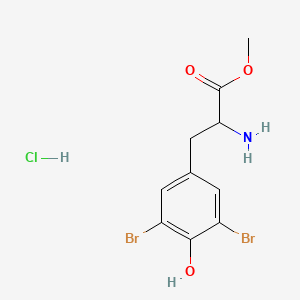
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)
